molecular formula C20H22N4O4 B3012045 (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1235699-09-8

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B3012045
CAS No.: 1235699-09-8
M. Wt: 382.42
InChI Key: JFYUAZDOKWSISK-AATRIKPKSA-N
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Description

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furan-2-yl acrylate: This can be achieved through a Heck reaction, where furan-2-yl iodide reacts with acrylate in the presence of a palladium catalyst.

    Synthesis of the piperidine derivative: The piperidine ring can be introduced via a reductive amination reaction, where a suitable aldehyde reacts with a primary amine in the presence of a reducing agent.

    Coupling with pyridine: The final step involves coupling the piperidine derivative with pyridine-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione under mild conditions.

    Reduction: The acrylate group can be reduced to form the corresponding alkane using hydrogenation.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.

    Substitution: Electrophilic reagents like nitric acid or bromine can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione

    Reduction: Saturated alkane derivative

    Substitution: Nitrated or halogenated pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a valuable tool in studying protein-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its binding affinity to target proteins.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structure allows for the design of materials with tailored properties for various applications.

Mechanism of Action

The mechanism of action of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to proteins through hydrogen bonding and π-π interactions, affecting the protein’s function. The furan and pyridine rings can interact with aromatic amino acids, while the piperidine ring can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-2-yl)oxalamide
  • (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-4-yl)oxalamide

Uniqueness

Compared to similar compounds, (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide has a unique combination of functional groups that allows for specific interactions with biological targets. The position of the pyridine ring in the 3-position, as opposed to the 2- or 4-position, can lead to different binding affinities and selectivities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c25-18(6-5-17-4-2-12-28-17)24-10-7-15(8-11-24)13-22-19(26)20(27)23-16-3-1-9-21-14-16/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,26)(H,23,27)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYUAZDOKWSISK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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